

Application Notes and Protocols: Generating a PSMA4 Knockout Mouse Model

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Introduction

Proteasome 20S Subunit Alpha 4 (PSMA4) is an essential protein that forms a core component of the 20S proteasome complex.[1][2] This complex is the catalytic core of the 26S proteasome, the primary machinery for non-lysosomal protein degradation in eukaryotic cells.[3] The proteasome plays a critical role in cellular homeostasis by breaking down misfolded, damaged, or unneeded proteins, thereby regulating numerous cellular processes including the cell cycle, signal transduction, and antigen presentation.[2][4] PSMA4, as one of the seven alpha subunits, is integral to forming the heptameric alpha rings that control substrate entry into the proteasome's catalytic chamber.[4]

Generating a PSMA4 knockout mouse model provides an invaluable tool for investigating the in-vivo consequences of disrupted proteasome function. Such a model can elucidate the role of PSMA4 in development, health, and disease, and serve as a platform for studying pathologies linked to impaired protein degradation and for the development of novel therapeutic strategies.

This document provides detailed protocols for generating and validating a PSMA4 knockout mouse model using two primary methodologies: CRISPR/Cas9-mediated genome editing and homologous recombination in embryonic stem (ES) cells.

Strategy Selection: CRISPR/Cas9 vs. Homologous Recombination

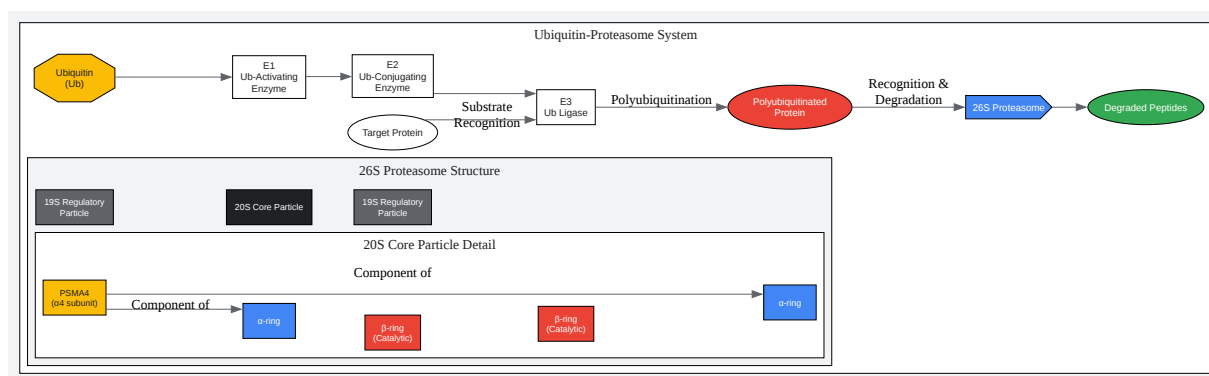
The choice between CRISPR/Cas9 and traditional homologous recombination depends on factors like speed, cost, desired precision, and available resources. CRISPR/Cas9 is a faster and more direct method, while homologous recombination allows for more complex allele modifications.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Feature	CRISPR/Cas9-mediated Knockout	Homologous Recombination in ES Cells
Principle	Direct injection of nuclease components (Cas9 and sgRNA) into zygotes to create double-strand breaks, leading to gene disruption via NHEJ. [9]	Introduction of a targeting vector into ES cells to replace the target gene with a selectable marker via homologous recombination. [10] [11]
Timeline	Relatively fast (Founder mice in ~3-4 months)	Lengthy (Founder mice in ~9-12 months)
Efficiency	High efficiency of generating founders with targeted mutations. [6]	Lower efficiency, requiring extensive screening of ES cell clones. [12]
Cost	Generally lower cost due to reduced ES cell culture and screening.	Higher cost associated with extensive cell culture, vector construction, and screening.
Complexity	Technically demanding microinjection, but simpler molecular biology. [5]	Complex vector design and construction, extensive ES cell culture and screening. [13]
Off-Target Effects	Potential for off-target mutations that must be screened for.	Generally very low to no off-target effects.

The Role of PSMA4 in the Ubiquitin-Proteasome System

PSMA4 is a structural subunit of the 20S proteasome core, which associates with 19S regulatory particles to form the 26S proteasome. This complex recognizes and degrades

proteins tagged with ubiquitin.



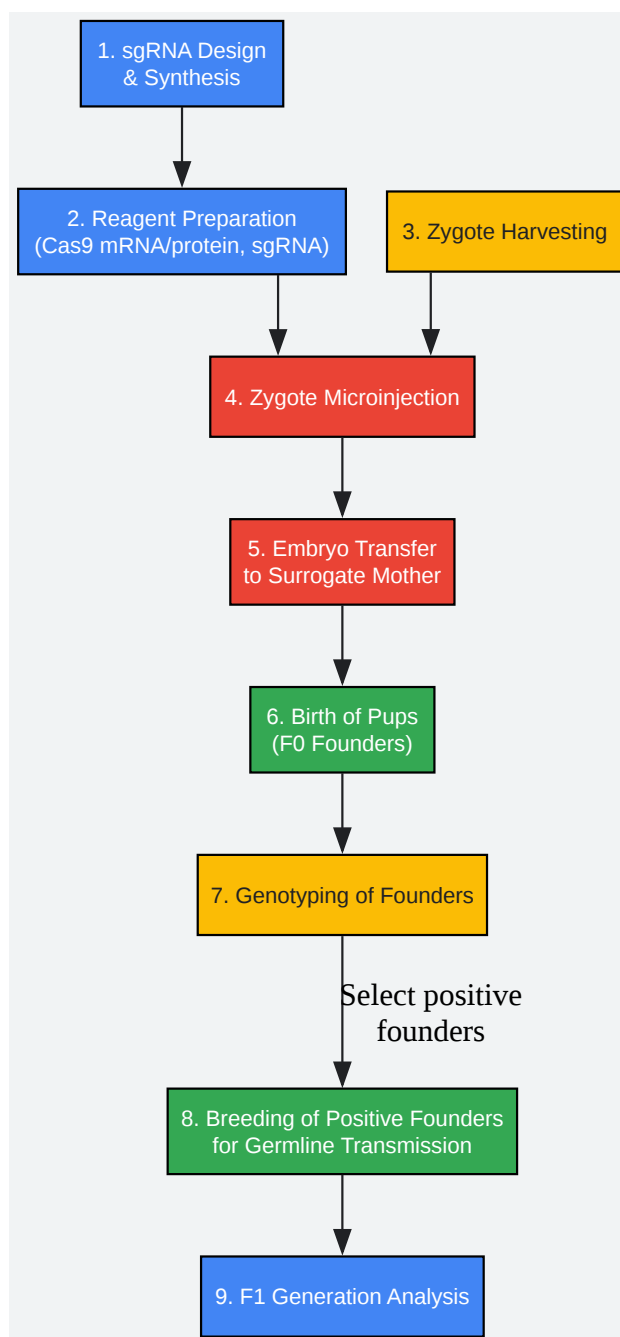
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Caption: Role of PSMA4 within the 26S Proteasome complex.

Section 1: CRISPR/Cas9-Mediated Knockout Mouse Generation

This method involves the direct delivery of CRISPR-Cas9 reagents into mouse zygotes to generate targeted mutations.[5]

Experimental Workflow: CRISPR/Cas9 Method



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Caption: Workflow for generating knockout mice using CRISPR/Cas9.

Protocol 1.1: sgRNA Design and Synthesis for PSMA4

- **Target Selection:** Obtain the mouse *Psma4* genomic sequence from NCBI or Ensembl. Identify a critical exon early in the coding sequence. Targeting an early exon is more likely to result in a null allele due to frameshift mutations.

- **sgRNA Design:** Use online design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide sgRNA sequences within the target exon.^[6] These tools predict on-target efficiency and potential off-target sites. Select 2-3 sgRNAs with high predicted efficiency and low off-target scores. A common target motif is 5'-N(20)NGG-3' for *S. pyogenes* Cas9.
- **Synthesis:** Synthesize the selected sgRNAs using an in vitro transcription kit (e.g., MEGAscript T7 Kit) or order commercially synthesized sgRNAs for higher purity.
- **Validation (Optional but Recommended):** Test the cleavage efficiency of the synthesized sgRNAs in a mouse cell line using a T7 Endonuclease I or similar mismatch cleavage assay.

Protocol 1.2: Zygote Microinjection

- **Animal Preparation:** Superovulate female mice (e.g., C57BL/6N strain) with hormone injections (PMSG followed by hCG) and mate them with stud males.
- **Zygote Collection:** Harvest fertilized zygotes from the oviducts of the superovulated females.
- **Injection Mix Preparation:** Prepare the microinjection mix containing Cas9 mRNA (or protein) and the validated sgRNA(s) in an appropriate injection buffer.^[5] A typical concentration is 100 ng/μL for Cas9 mRNA and 50 ng/μL for sgRNA.
- **Microinjection:** Under a microscope, inject the mix into the cytoplasm or pronucleus of the collected zygotes.^{[6][7]}
- **Culture:** Culture the injected embryos overnight to the two-cell stage.

Protocol 1.3: Founder Identification and Germline Transmission

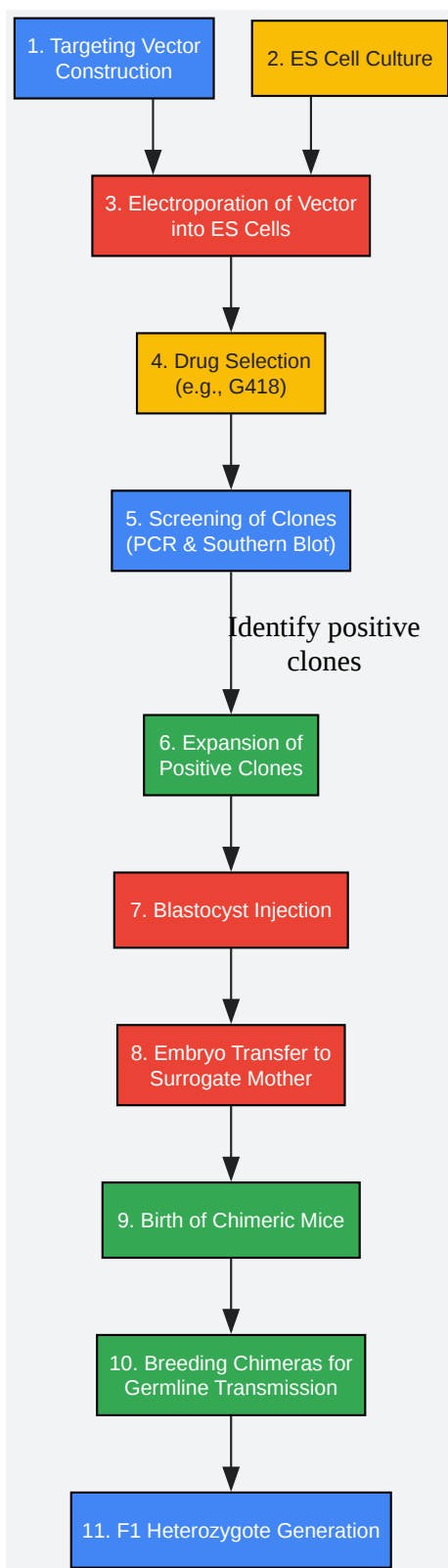
- **Embryo Transfer:** Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female mice.^[6]
- **Birth and Weaning:** Pups (F0 founders) are typically born 19-21 days after transfer. Wean and ear-tag the pups at ~3 weeks of age.

- **Genotyping:** Collect a small tail or ear biopsy for genomic DNA extraction. Use PCR amplification of the target region followed by Sanger sequencing or a mismatch cleavage assay to identify founders carrying mutations (indels).
- **Breeding:** Mate founder mice with confirmed mutations to wild-type mice to test for germline transmission of the knockout allele.
- **F1 Analysis:** Genotype the F1 offspring to confirm the transmission of the specific allele from the F0 founder. Heterozygous F1 mice can then be intercrossed to generate homozygous PSMA4 knockout mice.

Section 2: Homologous Recombination in Embryonic Stem (ES) Cells

This traditional method involves modifying the target gene in pluripotent ES cells, which are then used to create a chimeric mouse.[\[14\]](#)[\[15\]](#)

Experimental Workflow: Homologous Recombination Method



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Caption: Workflow for generating knockout mice via homologous recombination.

Protocol 2.1: Targeting Vector Design

- Gene Structure Analysis: Obtain the genomic structure of the mouse Psma4 gene.
- Vector Design: Design a replacement-type targeting vector. The vector should contain:
 - 5' and 3' Homology Arms: Several kilobases (kb) of genomic sequence flanking the target exon(s) to be deleted.
 - Positive Selection Cassette: A drug resistance gene, such as neomycin (neo), flanked by FRT sites. This replaces the target exon(s).
 - Negative Selection Cassette: A gene like thymidine kinase (tk) placed outside the homology arms to select against random integration.
- Vector Construction: Use standard molecular cloning techniques to assemble the targeting vector. Linearize the vector before electroporation.

Protocol 2.2: ES Cell Electroporation and Selection

- ES Cell Culture: Culture mouse ES cells on a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in feeder-free conditions with LIF.
- Electroporation: Harvest ES cells and electroporate them with the linearized targeting vector. [\[16\]](#) Common parameters are 230-250 V and 500 μ F. [\[16\]](#)[\[17\]](#)
- Drug Selection: Plate the electroporated cells and begin positive-negative selection after 24-48 hours. [\[10\]](#)
 - Positive Selection: Add G418 (for the neo cassette) to the culture medium to select for cells that have incorporated the vector.
 - Negative Selection: Add Ganciclovir to select against cells with random vector integration (which would retain the tk cassette).
- Clone Picking: After 7-10 days of selection, individual drug-resistant colonies will be visible. Pick these colonies and expand them in 96-well plates.

Protocol 2.3: Screening and Chimera Generation

- Screening: Screen the expanded ES cell clones to identify those with the correct homologous recombination event. This is typically a two-step process:
 - PCR Screening: Use PCR with one primer inside the selection cassette and one primer in the genomic DNA outside the homology arm to quickly identify potentially positive clones. [\[10\]](#)
 - Southern Blot Confirmation: Confirm the PCR-positive clones using Southern blotting to verify the correct targeting event and rule out additional random integrations. [\[11\]](#)
- Blastocyst Injection: Inject the confirmed ES cell clones into blastocysts from a donor mouse (e.g., from an albino C57BL/6-c(Brd) strain to easily visualize chimerism if the ES cells are from an agouti strain like 129). [\[18\]](#)
- Chimera Generation: Transfer the injected blastocysts to pseudopregnant females. The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.
- Germline Transmission: Breed high-percentage male chimeras with wild-type females. Agouti-colored offspring (if using the 129/B6 system) indicate germline transmission of the ES cell genome. Genotype these offspring to confirm the presence of the knockout allele. [\[18\]](#)

Section 3: Model Validation and Characterization

Protocol 3.1: Genotyping by PCR

This protocol is used to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) mice. A three-primer PCR strategy is often employed.

- Primer Design:
 - Forward Primer (Fwd): Binds to the genomic region upstream of the deleted exon.
 - Wild-Type Reverse Primer (WT-Rev): Binds within the deleted exon.
 - Mutant Reverse Primer (Mut-Rev): Binds within the selection cassette.

- PCR Reaction: Perform PCR on genomic DNA from tail biopsies.
- Gel Electrophoresis: Separate the PCR products on an agarose gel.
 - Wild-type (+/+): Will only show a band from the Fwd and WT-Rev primers.
 - Homozygous (-/-): Will only show a band from the Fwd and Mut-Rev primers.
 - Heterozygous (+/-): Will show both the wild-type and mutant bands.[\[19\]](#)

Genotype	Fwd + WT-Rev Product	Fwd + Mut-Rev Product
Wild-Type (+/+)	Present	Absent
Heterozygous (+/-)	Present	Present
Homozygous (-/-)	Absent	Present

Protocol 3.2: Validation by Southern Blot

Southern blotting provides definitive confirmation of correct gene targeting.[\[10\]](#)[\[11\]](#)

- Genomic DNA Digestion: Digest ~10-15 µg of genomic DNA from wild-type, heterozygous, and homozygous mice with a suitable restriction enzyme. The enzyme should cut outside the targeting region.
- Gel Electrophoresis: Separate the digested DNA on a large agarose gel.[\[20\]](#)
- Transfer: Transfer the DNA from the gel to a nylon membrane.
- Probe Hybridization: Design a probe that binds to a region outside the homology arms. Label the probe (e.g., with ³²P) and hybridize it to the membrane.
- Detection: Wash the membrane and expose it to X-ray film. The wild-type and knockout alleles will produce different-sized bands due to the deletion of the target exon and insertion of the selection cassette.

Protocol 3.3: Confirmation of Protein Knockout by Western Blot

This protocol confirms the absence of the PSMA4 protein in knockout animals.[\[21\]](#)

- **Protein Extraction:** Isolate total protein from relevant tissues (e.g., liver, spleen, brain) of wild-type, heterozygous, and homozygous mice.
- **Quantification:** Determine protein concentration using a BCA or Bradford assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis.
- **Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - **Primary Antibody:** Incubate the membrane with a primary antibody specific for PSMA4 overnight at 4°C.
 - **Secondary Antibody:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - **Loading Control:** Re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
- **Detection:** Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[\[22\]](#) The band corresponding to PSMA4 should be present in wild-type samples and absent in homozygous knockout samples.

Phenotypic Analysis

Once the PSMA4 knockout model is validated, a comprehensive phenotypic analysis should be performed. This can involve a tiered approach starting with general health and progressing to more specific tests.[\[23\]](#) Large-scale programs like the International Mouse Phenotyping Consortium (IMPC) provide standardized pipelines for assessing various physiological

systems, including cardiovascular, metabolic, neurological, and immunological functions.[24]
[25] Given the fundamental role of the proteasome, a PSMA4 knockout may be embryonically lethal, which would require the analysis of heterozygous mice and timed embryo dissections.
[14][26]

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